3,6-Dibromo-dibenzofuran
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Overview
Description
3,6-Dibromo-dibenzofuran: is an organic compound with the molecular formula C12H6Br2O and a molecular weight of 325.983 g/mol It belongs to the class of dibenzofurans, which are heterocyclic compounds containing a furan ring fused to two benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dibromo-dibenzofuran typically involves the bromination of dibenzofuran. One common method is the reaction of dibenzofuran with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 6 positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 3,6-Dibromo-dibenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Products: Various substituted dibenzofurans.
Oxidation Products: Dibenzofuran-3,6-dione.
Reduction Products: Dibenzofuran derivatives with reduced bromine atoms.
Scientific Research Applications
3,6-Dibromo-dibenzofuran has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of organic electronic materials and as a precursor for various chemical syntheses
Mechanism of Action
The mechanism of action of 3,6-Dibromo-dibenzofuran involves its interaction with specific molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
Dibenzofuran: The parent compound without bromine atoms.
3,7-Dibromo-dibenzofuran: A similar compound with bromine atoms at different positions.
2,8-Dibromo-dibenzofuran: Another isomer with bromine atoms at the 2 and 8 positions.
Uniqueness: The position of the bromine atoms affects the compound’s electronic properties and its ability to participate in various chemical reactions .
Properties
CAS No. |
617707-33-2 |
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Molecular Formula |
C12H6Br2O |
Molecular Weight |
325.98 g/mol |
IUPAC Name |
3,6-dibromodibenzofuran |
InChI |
InChI=1S/C12H6Br2O/c13-7-4-5-8-9-2-1-3-10(14)12(9)15-11(8)6-7/h1-6H |
InChI Key |
YTPYXEPOBXHUKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)OC3=C2C=CC(=C3)Br |
Origin of Product |
United States |
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